molecular formula C14H20O3 B14139022 4-(Heptyloxy)-2-hydroxybenzaldehyde CAS No. 89027-81-6

4-(Heptyloxy)-2-hydroxybenzaldehyde

Cat. No.: B14139022
CAS No.: 89027-81-6
M. Wt: 236.31 g/mol
InChI Key: UGNJSDOBRITBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Heptyloxy)-2-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a heptyloxy group at the para position and a hydroxyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+Heptyl BromideK2CO3,DMF,RefluxThis compound\text{2-Hydroxybenzaldehyde} + \text{Heptyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 2-Hydroxybenzaldehyde+Heptyl BromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-(Heptyloxy)-2-hydroxybenzoic acid.

    Reduction: 4-(Heptyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

4-(Heptyloxy)-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and liquid crystals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The heptyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Heptyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its heptyloxy group also imparts specific physical and chemical properties that can be leveraged in various applications.

Properties

CAS No.

89027-81-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-heptoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-9-17-13-8-7-12(11-15)14(16)10-13/h7-8,10-11,16H,2-6,9H2,1H3

InChI Key

UGNJSDOBRITBDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.